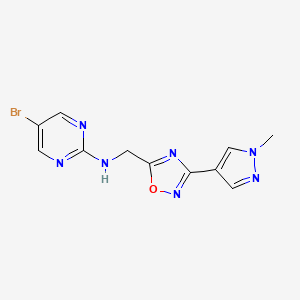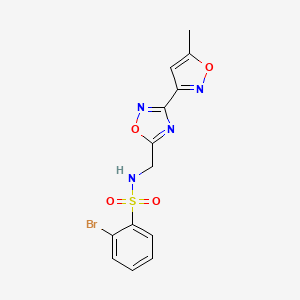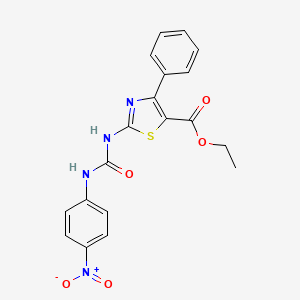
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H10BrN7O and its molecular weight is 336.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Presence and Exposure of Carcinogenic Heterocyclic Amines
Heterocyclic Amines in Diet and Their Impact : Studies highlight the presence of carcinogenic heterocyclic amines in the diet, particularly from cooked meats, and their potential risks to human health. The continuous exposure to these compounds through food consumption indicates a significant area of concern for cancer research and prevention strategies (Ushiyama et al., 1991).
Exposure to Heterocyclic Amines and Health Risks : Further research emphasizes the exposure to mutagenic heterocyclic amines from cooked foods and their carcinogenicity in animal models. Quantification of these compounds in various cooked foods suggests an ongoing risk to humans, underscoring the need for dietary assessments and potential interventions (Wakabayashi et al., 1993).
Scientific Research Implications
Analyzing the Impact of Cooking Methods on Health : A pilot study focused on the intake of heterocyclic amines among different populations, examining how cooking methods, temperature, and degree of browning affect the levels of these compounds in the diet. This research is pivotal in understanding the relationship between diet, cooking practices, and cancer risk, providing a foundation for developing dietary recommendations to minimize exposure (Zapico et al., 2022).
Metabolism and Health Effects of Heterocyclic Amines : Studies on the metabolism, excretion, and pharmacokinetics of specific compounds, such as INCB018424, offer insights into how similar compounds, including heterocyclic amines, are processed in the human body. Understanding these mechanisms is crucial for assessing the health risks associated with exposure and for developing strategies to mitigate these risks (Shilling et al., 2010).
Mechanism of Action
Target of Action
The compound “5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine” is a CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in the regulation of the cell cycle .
Mode of Action
As a CDK2 inhibitor, this compound binds to the active site of the CDK2 protein, preventing it from interacting with its substrates . This inhibits the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1/S transition . This transition is critical for DNA replication. By inhibiting CDK2, the compound prevents cells from replicating their DNA and progressing through the cell cycle .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By preventing the progression of the cell cycle, the compound can effectively halt the growth and division of cells .
Properties
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOATNODXXFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)




![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)
